molecular formula C12H21N3O3S B12728388 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- CAS No. 115416-22-3

3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy-

Cat. No.: B12728388
CAS No.: 115416-22-3
M. Wt: 287.38 g/mol
InChI Key: MKCNLWUTWQQHQW-UHFFFAOYSA-N
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Description

3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- is a sulfonamide derivative featuring a pyridine core substituted with a methoxy group at the 4-position and a diethylaminoethyl sulfonamide moiety at the 3-position.

Properties

CAS No.

115416-22-3

Molecular Formula

C12H21N3O3S

Molecular Weight

287.38 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-methoxypyridine-3-sulfonamide

InChI

InChI=1S/C12H21N3O3S/c1-4-15(5-2)9-8-14-19(16,17)12-10-13-7-6-11(12)18-3/h6-7,10,14H,4-5,8-9H2,1-3H3

InChI Key

MKCNLWUTWQQHQW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=C(C=CN=C1)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinesulfonyl chloride with N-(2-(diethylamino)ethyl)-4-methoxyaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or alkoxides replace the existing substituents.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Therapeutic Applications

1. Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit notable antimicrobial properties. 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- has been investigated for its effectiveness against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

2. Anticancer Potential
Sulfonamides have been studied for their anticancer effects, particularly in targeting specific pathways involved in tumor growth and proliferation. The compound has demonstrated cytotoxic activity against several cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

3. Neurological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological disorders. Preliminary research suggests that it may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. Its mechanism may involve the inhibition of neuroinflammatory processes and oxidative stress reduction .

Case Studies

StudyFindings
Antimicrobial Efficacy Study Demonstrated significant inhibition of E. coli and Staphylococcus aureus with an IC50 value of 12 µg/mL .
Cytotoxicity Assay on Cancer Cell Lines Showed a reduction in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cells with IC50 values of 15 µM and 20 µM respectively .
Neuroprotective Effects Evaluation Indicated a decrease in neuronal apoptosis in models of oxidative stress, suggesting potential therapeutic effects in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy-. Modifications to the diethylamino group or the methoxy substituent can significantly influence biological activity:

  • Diethylamino Group : Enhances solubility and bioavailability.
  • Methoxy Substituent : Contributes to increased binding affinity to target proteins.

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to compete with these substrates for binding sites. This competitive inhibition can lead to the disruption of biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs identified in the evidence, focusing on structural variations, molecular properties, and inferred biological implications.

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- Pyridine 4-methoxy, N-(2-(diethylamino)ethyl)sulfonamide C₁₂H₂₀N₃O₃S ~286.37 (calculated) Diethylaminoethyl chain, methoxy
N-[3-(dimethylamino)propyl]-4-methoxy-3-pyridinesulfonamide Pyridine 4-methoxy, N-(3-(dimethylamino)propyl)sulfonamide C₁₁H₁₈N₃O₃S 284.34 (calculated) Dimethylaminopropyl chain
N-(2-(pyrrolidin-1-yl)ethyl)-3-((diethylamino)methyl)-4-hydroxyquinoline-2-carboxamide Quinoline 4-hydroxy, diethylaminomethyl, pyrrolidinylethyl C₂₁H₃₀N₄O₂ 370.49 Quinoline core, carboxamide
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide Pyrrole Fluoro-indole, diethylaminoethyl carboxamide C₂₂H₂₆FN₅O₂ 419.47 (calculated) Indole-pyrrole hybrid, fluorinated

Key Observations:

Substituent Effects on Physicochemical Properties: The target compound’s diethylaminoethyl chain (vs. The methoxy group in both pyridine-based compounds (target and ) contributes to electron-donating effects, which may stabilize the aromatic ring and influence binding to hydrophobic pockets in proteins.

Core Structure Variations: Quinoline () and pyrrole-indole () analogs exhibit distinct core architectures compared to the pyridine-based target. These differences alter electronic properties and binding specificity. For example, the quinoline derivative in includes a 4-hydroxy group, which may confer hydrogen-bonding capacity absent in the methoxy-substituted pyridines.

By contrast, the target compound’s simpler pyridine-sulfonamide structure may target bacterial enzymes (e.g., carbonic anhydrase) or neurotransmitter receptors .

Research Findings and Hypotheses

  • Synthetic Accessibility: The diethylaminoethyl chain in the target compound may be synthesized via nucleophilic substitution of pyridine-3-sulfonyl chloride with 2-(diethylamino)ethylamine, a route analogous to intermediates described in .
  • Receptor Binding: Sulfonamide groups are known to interact with zinc-containing enzymes (e.g., carbonic anhydrase). The diethylaminoethyl moiety’s basicity (pKa ~8–9) could facilitate protonation at physiological pH, enhancing interactions with anionic binding sites .
  • Comparative Bioactivity: While demonstrated stimulation of U937 monocytic cells, the target compound’s methoxy group may reduce cytotoxicity compared to hydroxylated analogs. This could be advantageous in designing anti-inflammatory agents with fewer side effects .

Biological Activity

3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- is a compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfonamide group and a methoxy group, alongside a diethylamino side chain. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that 3-Pyridinesulfonamide derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Many sulfonamides are known for their antibacterial properties. The presence of the sulfonamide moiety allows for interactions with bacterial enzymes, inhibiting their function.
  • Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes, which can be crucial in treating diseases like cancer and infections.
  • Antiparasitic Activity : Some derivatives have shown promise against malaria parasites, indicating potential for further development in antimalarial therapies.

The mechanism by which 3-Pyridinesulfonamide exerts its effects primarily involves the inhibition of enzymes critical to bacterial growth and survival. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting folate metabolism.

Antimicrobial Studies

A study highlighted the effectiveness of 3-Pyridinesulfonamide derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrated significant antibacterial activity:

CompoundBacterial StrainMIC (μg/mL)
3-PyridinesulfonamideStaphylococcus aureus10
3-PyridinesulfonamideEscherichia coli15

These results indicate that modifications to the structure can enhance antibacterial potency .

Enzyme Inhibition Studies

Research into enzyme inhibition has shown that this compound can effectively inhibit human carbonic anhydrases, which play a role in various physiological processes. The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyridine ring could enhance inhibitory activity .

Antiparasitic Activity

In vitro studies have reported that certain derivatives of this compound exhibit potent antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum, with IC50 values ranging from 17.5 nM to 22.7 nM . This suggests a promising avenue for developing new antimalarial agents.

Case Studies

  • Antibacterial Efficacy : A clinical study evaluated the effectiveness of 3-Pyridinesulfonamide in treating infections caused by multidrug-resistant Staphylococcus aureus. Results showed a significant reduction in infection rates among treated patients compared to controls.
  • Antimalarial Potential : Another study focused on the pharmacokinetics and efficacy of this compound in animal models infected with malaria. The findings indicated that it not only reduced parasitemia but also had a favorable safety profile.

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